Summary of the Application: The compound 4,5-dimethyl-1,3-dioxol-2-one (DMD2O), which is similar to 4,5,5-trimethyloxolan-2-one, has been used in the growth of single crystals. These crystals have been studied for their physicochemical properties .
Methods of Application: The single crystal was grown using a slow evaporation method. The phase formation and spectroscopic studies of the grown DMD2O crystal were performed .
Results or Outcomes: The study shed light on the physicochemical properties of the grown DMD2O crystals. The vibrational bands of the grown DMD2O crystal were determined by the potential energy distribution (PED). According to time-dependent density-functional theory (TD-DFT), the maximum absorption wavelength was calculated and compared with actual data .
Summary of the Application: The trimethoxyphenyl (TMP) functional group, which is similar to 4,5,5-trimethyloxolan-2-one, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Methods of Application: This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Results or Outcomes: The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
4,5,5-trimethyldihydrofuran-2(3H)-one is a chemical compound classified as a furanone, specifically a dihydrofuranone. Its molecular formula is , and it has a molecular weight of approximately 114.14 g/mol. This compound features a furan ring with methyl substituents at the 4 and 5 positions, which influences its chemical properties and biological activity. The compound is notable for its role as an intermediate in various synthetic pathways and its potential applications in medicinal chemistry and agriculture .
Research indicates that 4,5,5-trimethyldihydrofuran-2(3H)-one exhibits significant biological activities. It has been investigated for its potential as:
The synthesis of 4,5,5-trimethyldihydrofuran-2(3H)-one can be achieved through various methods:
The applications of 4,5,5-trimethyldihydrofuran-2(3H)-one span multiple fields:
Interaction studies involving 4,5,5-trimethyldihydrofuran-2(3H)-one focus on its behavior in biological systems and its interactions with other compounds:
Several compounds share structural similarities with 4,5,5-trimethyldihydrofuran-2(3H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-methyl-2(5H)-furanone | Contains a methyl group at position 3 | Known for flavoring properties |
| 3,4-dimethyl-2(3H)-furanone | Dimethyl substitution on furan ring | Exhibits distinct biological activities |
| 3,4,5-trimethyl-2(5H)-furanone | Three methyl groups on furan ring | Functions as a seed germination inhibitor |
| 4-methyl-2(3H)-furanone | Methyl substitution at position 4 | Used in flavor enhancement |
The uniqueness of 4,5,5-trimethyldihydrofuran-2(3H)-one lies in its specific arrangement of methyl groups and its dual role as both an intermediate in synthesis and a biologically active compound. This structural configuration influences both its reactivity and biological properties, distinguishing it from similar compounds.
The lactone ring in 4,5,5-trimethyldihydrofuran-2(3H)-one serves as a critical site for nucleophilic attack. The carbonyl group undergoes ring-opening reactions with nucleophiles such as amines or thiols, yielding functionalized carboxylic acid derivatives. For instance, cyclic amines like pyrrolidine selectively substitute at the carbonyl oxygen, forming amide-linked products under mild conditions [1]. Electrophilic substitutions, though less common due to the saturated nature of the furan ring, occur preferentially at the methyl-substituted carbons. Nitration and sulfonation reactions have been reported at the 4-position methyl group when activated by Lewis acids, generating nitro- or sulfonyl-functionalized intermediates [1] [3].
Steric hindrance from the 5,5-dimethyl groups significantly influences regioselectivity. Computational studies suggest that bulky substituents at C5 destabilize transition states for electrophilic attack at adjacent positions, directing reactivity toward the less hindered C4 methyl group [3]. This steric modulation enables selective functionalization, critical for synthesizing derivatives with tailored properties.
Controlled oxidation of 4,5,5-trimethyldihydrofuran-2(3H)-one yields γ-dicarbonyl compounds or maleic anhydride analogs, depending on the oxidizing agent. Treatment with ozone or peroxides cleaves the lactone ring, producing 4,5,5-trimethyl-2-oxopentanedioic acid, a versatile precursor for polymer synthesis [3]. Conversely, reduction with lithium aluminum hydride (LiAlH₄) selectively hydrogenates the carbonyl to a hydroxyl group, forming 4,5,5-trimethyltetrahydrofuran-2-ol. This diol intermediate participates in etherification or esterification reactions, expanding its utility in materials science [3] [4].
Recent advances employ catalytic hydrogenation with palladium-doped γ-Fe₂O₃ composites, achieving quantitative conversion to the diol without over-reduction [4]. The magnetic recoverability of these catalysts enhances sustainability, aligning with green chemistry principles.
The introduction of halogen substituents at C3 enables palladium-catalyzed cross-coupling reactions. Bromination via N-bromosuccinimide (NBS) generates 3-bromo-4,5,5-trimethyldihydrofuran-2(3H)-one, which participates in Suzuki-Miyaura couplings with aryl boronic acids (Table 1) [4]. Optimal conditions (0.5 mol% Pd@h-Fe₂O₃@C, Na₂CO₃, ethanol/water) afford biaryl products in >90% yield, demonstrating tolerance for electron-donating and withdrawing groups [4].
Table 1: Cross-Coupling Reactions of 3-Bromo-4,5,5-trimethyldihydrofuran-2(3H)-one
| Aryl Boronic Acid | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| Phenyl | 95 | 1.5 |
| 4-Methoxyphenyl | 92 | 2.0 |
| 4-Nitrophenyl | 88 | 3.0 |
Polymerization via ring-opening metathesis (ROMP) produces polyesters with tunable thermal properties. Initiation with Grubbs catalyst yields high-molecular-weight polymers (Đ = 1.2–1.5), applicable in biodegradable packaging [3].
Iodine-catalyzed annulation reactions transform 4,5,5-trimethyldihydrofuran-2(3H)-one into bicyclic or spirocyclic architectures. In a representative protocol, treatment with α-propargyl-β-ketoesters under neat conditions induces tandem cyclization, forming 6,8-dioxabicyclo[3.2.1]octane derivatives [2]. Mechanistic studies propose a carbocation-mediated pathway, where the lactone carbonyl stabilizes intermediates during ring expansion [2] [3].
Spirocyclization with enamine catalysts generates compounds with quaternary stereocenters. For example, reaction with cyclohexenone derivatives under dienamine catalysis produces spiro-dihydrofuranones with >90% enantiomeric excess (ee), highlighting applications in natural product synthesis [5].
The α,β-unsaturated lactone derivative of 4,5,5-trimethyldihydrofuran-2(3H)-one acts as a Michael acceptor in asymmetric vinylogous additions. Primary amine catalysts derived from cinchona alkaloids promote γ-selective attacks by nitroalkanes, yielding δ-nitro-γ-lactones with 94% ee [5]. Density functional theory (DFT) calculations reveal that hydrogen bonding between the catalyst’s hydroxyl group and the lactone carbonyl enforces facial selectivity, dictating the stereochemical outcome [5].
This methodology extends to γ-amination reactions, where azodicarboxylates serve as electrophiles. The resulting α,γ-diamino lactones exhibit anti-inflammatory activity, underscoring their pharmaceutical relevance [5].